molecular formula C15H15N3O3S B2946293 2-methoxy-5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide CAS No. 2034403-81-9

2-methoxy-5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide

Cat. No.: B2946293
CAS No.: 2034403-81-9
M. Wt: 317.36
InChI Key: QSKGOTAGEQSZTA-UHFFFAOYSA-N
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Description

2-Methoxy-5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide is a complex organic compound that has garnered interest in scientific research due to its unique chemical structure and potential applications in various fields. This compound features a methoxy group, a methyl group, and a pyrazolo[1,5-a]pyridin-5-yl group attached to a benzenesulfonamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyridin-5-yl core. This can be achieved through a cyclization reaction involving hydrazine and a suitable diketone or β-diketone derivative

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction parameters, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The methoxy group can be oxidized to a hydroxyl group under certain conditions.

  • Reduction: : The nitro group in the benzenesulfonamide moiety can be reduced to an amine.

  • Substitution: : The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: : Typical reducing agents include hydrogen gas (H₂) in the presence of a catalyst, or tin chloride (SnCl₂).

  • Substitution: : Nucleophiles such as halides or alkyl groups can be introduced using appropriate reagents like alkyl halides or Grignard reagents.

Major Products Formed

  • Oxidation: : Formation of 2-hydroxy-5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide.

  • Reduction: : Formation of 2-methoxy-5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide amine.

  • Substitution: : Formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has potential applications as a probe or inhibitor in biochemical assays. Its ability to interact with specific molecular targets can be exploited to study biological processes and pathways.

Medicine

In the medical field, this compound may have therapeutic potential. Its structural similarity to other bioactive molecules suggests it could be developed as a drug candidate for various diseases, including cancer and neurological disorders.

Industry

In industry, this compound can be used in the development of new materials and chemicals. Its properties may be harnessed for applications in pharmaceuticals, agrochemicals, and other sectors.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[1,5-a]pyrimidines: : These compounds share a similar pyrazolo core but differ in their substituents and functional groups.

  • Benzenesulfonamides: : These compounds have a similar sulfonamide group but differ in their aromatic rings and substituents.

Uniqueness

2-Methoxy-5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide is unique due to its specific combination of methoxy, methyl, and pyrazolo[1,5-a]pyridin-5-yl groups. This combination imparts distinct chemical and biological properties that set it apart from other similar compounds.

Properties

IUPAC Name

2-methoxy-5-methyl-N-pyrazolo[1,5-a]pyridin-5-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-11-3-4-14(21-2)15(9-11)22(19,20)17-12-6-8-18-13(10-12)5-7-16-18/h3-10,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKGOTAGEQSZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=CC=NN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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